molecular formula C7H11ClN2O2S B15128017 rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis

rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis

Cat. No.: B15128017
M. Wt: 222.69 g/mol
InChI Key: YFOZDUKMPKVDBC-UHFFFAOYSA-N
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Description

rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique thieno[3,4-c]pyrrole structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrrole core, followed by the introduction of functional groups such as the dioxo and carbonitrile groups. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements for pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the functional groups attached to the thieno[3,4-c]pyrrole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis has a wide range of applications in scientific research:

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, thereby affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

  • rac-(3aR,6aR)-3a-ethynyl-6a-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride
  • (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Uniqueness: rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis is unique due to its specific thieno[3,4-c]pyrrole structure and the presence of both dioxo and carbonitrile functional groups

Properties

Molecular Formula

C7H11ClN2O2S

Molecular Weight

222.69 g/mol

IUPAC Name

2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride

InChI

InChI=1S/C7H10N2O2S.ClH/c8-3-7-4-9-1-6(7)2-12(10,11)5-7;/h6,9H,1-2,4-5H2;1H

InChI Key

YFOZDUKMPKVDBC-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC2(CN1)C#N.Cl

Origin of Product

United States

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